4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a fluorescent probe for bioimaging and as a sensor for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, including organic photovoltaics and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also bind to specific proteins or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the benzo[c][1,2,5]thiadiazole core and are used in similar applications, such as organic photovoltaics and fluorescent sensors.
5,5’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiazole-2-amine): This compound has a similar structure and is used in the development of advanced materials and as a catalyst in organic reactions
Uniqueness
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and fluorescence .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S2.ClH/c1-2-6-15-13(3-1)17-14-16-12(8-20-14)9-4-5-10-11(7-9)19-21-18-10;/h1-8H,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJDVUFPIDNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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